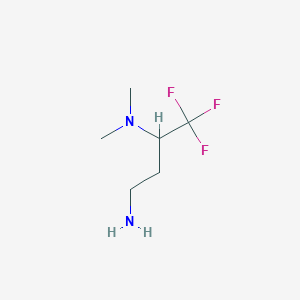

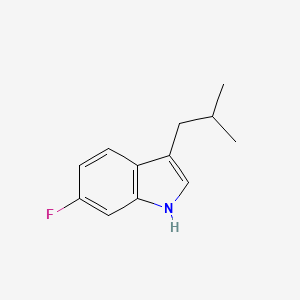

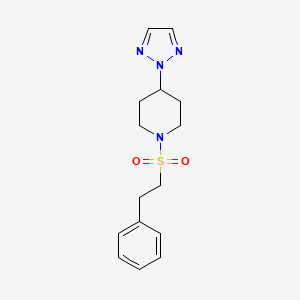

N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMD534085 or BIBX1382 and belongs to the class of quinazoline derivatives.

Applications De Recherche Scientifique

Phosphodiesterase Inhibition

N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine is a quinazoline derivative that has shown significant inhibitory activity against cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta. This inhibition suggests potential applications in dilating coronary arteries through potent and specific inhibition of cGMP-PDE, which could have therapeutic implications in cardiovascular diseases (Takase et al., 1994).

Tyrosine Kinase Inhibition

The compound has been identified as a tyrosine kinase inhibitor with high affinity for the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in tumor angiogenesis, making this compound potentially useful in cancer research, especially for in vivo imaging of VEGFR-2 expression in angiogenic "hot spots" using PET imaging techniques (Samén et al., 2009).

Synthesis of Quinazoline Derivatives

This compound is involved in the synthesis of various quinazoline derivatives. These compounds have diverse applications, ranging from potential anticancer agents to materials for organic electronics. The ability to synthesize such derivatives opens up opportunities for the development of novel compounds with specific biological or physical properties (Hanusek et al., 2001).

Radioiodination and Biodistribution Studies

Research has also been conducted on the radioiodination of benzoquinazoline derivatives, including compounds structurally similar to this compound. These studies are crucial in the development of radiopharmaceuticals for targeting tumor cells, with potential applications in diagnostic imaging and therapy (Al-Salahi et al., 2018).

Catalytic Applications

The compound has been used in catalytic processes to synthesize other complex organic molecules. Its involvement in catalyzed annulation reactions demonstrates its utility in the field of synthetic organic chemistry, particularly in the creation of biologically active molecules (Xiong et al., 2018).

Serotonin Receptor Interactions

This compound derivatives have been studied for their interaction with serotonin receptors, which is crucial for understanding their psychoactive properties and potential applications in neuropsychopharmacology (Rickli et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds have been shown to inhibit the werner (wrn) helicase , which plays a crucial role in DNA repair and replication.

Mode of Action

It’s worth noting that quinazoline derivatives have been reported to interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .

Biochemical Pathways

Given the potential target of wrn helicase, it can be inferred that the compound may influence dna repair and replication pathways .

Pharmacokinetics

The methoxy group in the compound could potentially enhance its bioavailability by increasing its lipophilicity, which could facilitate its passage through biological membranes .

Result of Action

If it indeed inhibits wrn helicase, it could potentially lead to an accumulation of dna damage, affecting cell proliferation and survival .

Action Environment

Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the stability of the urea linkage in similar compounds has been shown to be stable under acidic, alkaline, and aqueous conditions . .

Propriétés

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-methylsulfanylquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3OS/c1-21-15-10-6-3-7-12(15)11-18-16-13-8-4-5-9-14(13)19-17(20-16)22-2/h3-10H,11H2,1-2H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLABXRUJBMQPBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=NC(=NC3=CC=CC=C32)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

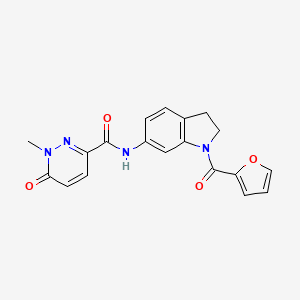

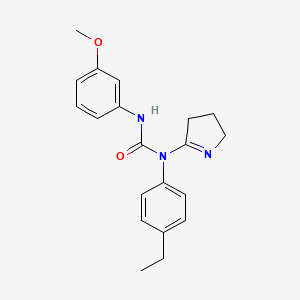

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2744920.png)

![N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

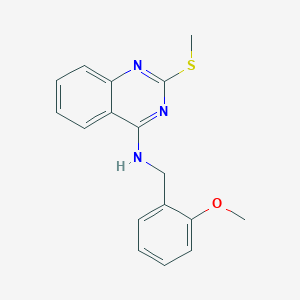

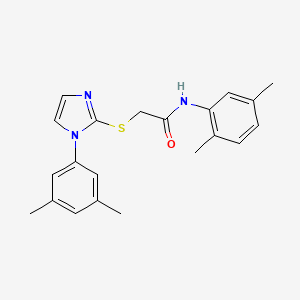

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2744925.png)

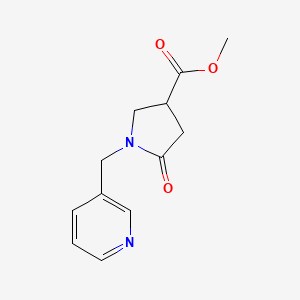

![2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one](/img/structure/B2744931.png)

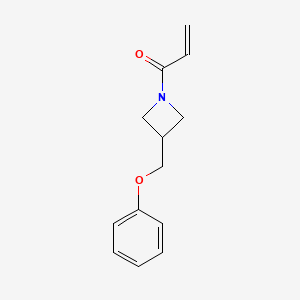

![2-[4-(4-Fluorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2744932.png)